5-methyl-N-(4-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
5-methyl-N-(4-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(4-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the thiophene moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
N-arylation: The final step involves the N-arylation of the imidazo[1,2-a]pyridine core with 4-methylphenyl halide using a palladium-catalyzed Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core or the thiophene ring, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and N-oxides.
Reduction: Dihydroimidazo[1,2-a]pyridines and dihydrothiophenes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Ligand Design: The compound serves as a scaffold for designing ligands for metal complexes.
Catalysis: It can be used as a catalyst or a catalyst precursor in organic reactions.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for kinases and other enzymes involved in signal transduction.
Receptor Modulation: It can act as a modulator for various receptors, including G-protein coupled receptors.
Medicine
Anticancer Agents: The compound is being investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Antimicrobial Agents: It has shown promise as an antimicrobial agent against various bacterial and fungal strains.
Industry
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 5-methyl-N-(4-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine: Lacks the N-aryl substitution.
N-(4-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine: Lacks the methyl group on the imidazo[1,2-a]pyridine core.
2-(thiophen-3-yl)imidazo[1,2-a]pyridine: Lacks both the N-aryl substitution and the methyl group.
Uniqueness
The presence of both the 4-methylphenyl group and the thiophene ring in 5-methyl-N-(4-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine imparts unique electronic and steric properties, making it a versatile scaffold for various applications. The combination of these substituents enhances its potential as a therapeutic agent and a functional material in different fields.
Properties
Molecular Formula |
C19H17N3S |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
5-methyl-N-(4-methylphenyl)-2-thiophen-3-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H17N3S/c1-13-6-8-16(9-7-13)20-19-18(15-10-11-23-12-15)21-17-5-3-4-14(2)22(17)19/h3-12,20H,1-2H3 |
InChI Key |
GVXJWKZXUORJQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C(=CC=C3)C)C4=CSC=C4 |
Origin of Product |
United States |
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